Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-
CAS No.: 116248-36-3
Cat. No.: VC13262862
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
![Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- - 116248-36-3](/images/structure/VC13262862.png)
Specification
CAS No. | 116248-36-3 |
---|---|
Molecular Formula | C8H9N3S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetonitrile |
Standard InChI | InChI=1S/C8H9N3S/c1-6-5-7(2)11-8(10-6)12-4-3-9/h5H,4H2,1-2H3 |
Standard InChI Key | CENXWKRLKCMQQN-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)SCC#N)C |
Canonical SMILES | CC1=CC(=NC(=N1)SCC#N)C |
Introduction
Chemical Identity and Structural Characteristics
Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- (IUPAC name: 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetonitrile) has the molecular formula C₈H₉N₃S and a molecular weight of 179.24 g/mol . The pyrimidine ring is substituted with methyl groups at positions 4 and 6, while the thioether (-S-) group at position 2 connects to an acetonitrile (-CH₂CN) moiety. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | 1.2 ± 0.1 g/cm³ (analogous) | |
LogP (Partition Coefficient) | -0.19 (predicted) | |
Solubility | Soluble in DMF, ethanol |
The compound’s structure enables participation in hydrogen bonding and π-π interactions, critical for binding biological targets such as γ-aminobutyric acid (GABA) receptors .
Synthesis and Optimization
Cyclocondensation and Alkylation
A three-step synthesis starting from acetylacetone and thiourea yields 4,6-dimethyl-2-mercaptopyrimidine (1), which undergoes methylation with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) to form 4,6-dimethyl-2-methylthiopyrimidine (2). Subsequent oxidation with hydrogen peroxide and sodium tungstate produces 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3), a key intermediate for further functionalization .
Reaction Scheme:
Nucleophilic Substitution
4,6-Dimethyl-2-thiopyrimidine reacts with α-chloroacetanilide derivatives in dimethylformamide (DMF) to form S-acetamide analogs. For example, treatment with potassium carbonate at 70–80°C produces 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-acetamides with yields exceeding 80% .
Pharmacological Applications
Anticonvulsant Activity
Derivatives of acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- exhibit moderate anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. Docking studies reveal binding to GABAₐ receptors (docking score: -7.6 kcal/mol) and γ-aminobutyrate aminotransferase (GABA-AT; -9.0 kcal/mol), comparable to reference drugs like vigabatrin . The 4-bromophenyl acetamide derivative extends seizure latency by 3.4-fold and reduces lethality by 80% .
Endothelin Receptor Antagonism
The compound is a precursor to ambrisentan and darusentan, endothelin receptor antagonists used for pulmonary hypertension. Structural modifications at the pyrimidine core enhance selectivity for endothelin-A receptors .
Agrochemical Applications
Patent EP0219835A2 discloses herbicidal activity for derivatives of this compound. For example, 2,2-dimethyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)thio]phenyl]propanamide inhibits weed growth at concentrations as low as 0.1 ppm . The thioether linkage facilitates membrane penetration, enhancing bioavailability .
Future Directions
Further studies should explore:
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Environmental Impact: Degradation pathways and ecotoxicity.
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Structure-Activity Relationships: Optimization of substituents for enhanced GABA affinity.
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Clinical Trials: Evaluation of long-term efficacy and safety in epilepsy models.
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